molecular formula C24H25NO5S B12023835 Benzyl 1,2,3,4-tetrahydro-3-isoquinolinecarboxylate 4-methylbenzenesulfonate

Benzyl 1,2,3,4-tetrahydro-3-isoquinolinecarboxylate 4-methylbenzenesulfonate

Cat. No.: B12023835
M. Wt: 439.5 g/mol
InChI Key: PSMBIFNNFMRIMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 1,2,3,4-tetrahydro-3-isoquinolinecarboxylate 4-methylbenzenesulfonate typically involves the reaction of benzyl 1,2,3,4-tetrahydro-3-isoquinolinecarboxylate with 4-methylbenzenesulfonic acid . The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or phosphorus pentoxide (P2O5) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research settings. the general approach would involve scaling up the laboratory synthesis methods while ensuring purity and yield optimization.

Chemical Reactions Analysis

Types of Reactions

Benzyl 1,2,3,4-tetrahydro-3-isoquinolinecarboxylate 4-methylbenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: NaOH in aqueous solution or KOtBu in aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of Benzyl 1,2,3,4-tetrahydro-3-isoquinolinecarboxylate 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of steroid sulfatase, thereby blocking the local production of estrogenic steroids . This inhibition can be beneficial in treating estrogen-dependent cancers by reducing the availability of estrogen required for tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 1,2,3,4-tetrahydro-3-isoquinolinecarboxylate 4-methylbenzenesulfonate is unique due to its specific structural configuration and the presence of both benzyl and 4-methylbenzenesulfonate groups. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate;4-methylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2.C7H8O3S/c19-17(20-12-13-6-2-1-3-7-13)16-10-14-8-4-5-9-15(14)11-18-16;1-6-2-4-7(5-3-6)11(8,9)10/h1-9,16,18H,10-12H2;2-5H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSMBIFNNFMRIMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1C(NCC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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